molecular formula C12H9Cl2N3O B2510431 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea CAS No. 353259-27-5

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea

Cat. No.: B2510431
CAS No.: 353259-27-5
M. Wt: 282.12
InChI Key: VXAJURWPZBTJTN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a chloropyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea typically involves the reaction of 4-chloroaniline with 2-chloro-3-pyridinecarboxylic acid, followed by the formation of the urea derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the intermediate isocyanate, which then reacts with the amine to form the final urea product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and chloropyridinyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduction products.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, resulting in the formation of the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted urea derivatives, while hydrolysis can produce the corresponding amines and carbon dioxide.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, due to its ability to interfere with specific biological pathways in pests or weeds.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Alternatively, it may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(2-pyridinyl)urea: This compound lacks the chlorine atom on the pyridine ring, which may result in different chemical reactivity and biological activity.

    1-(4-Bromophenyl)-3-(2-chloropyridin-3-yl)urea: The substitution of chlorine with bromine on the phenyl ring can alter the compound’s properties, such as its reactivity and interaction with biological targets.

    1-(4-Chlorophenyl)-3-(3-chloropyridin-2-yl)urea: The position of the chlorine atom on the pyridine ring is different, which can influence the compound’s chemical and biological behavior.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-8-3-5-9(6-4-8)16-12(18)17-10-2-1-7-15-11(10)14/h1-7H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAJURWPZBTJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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